N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Quality Control Reproducibility HPLC Purity

N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1254706-36-9; PubChem CID is a synthetic small molecule (MW 352.8 g/mol, C₁₅H₁₃ClN₂O₄S) belonging to the 2,3-dihydrobenzo[d]oxazole-5-sulfonamide class. The compound features a characteristic bifunctional architecture: a 2-oxo-2,3-dihydrobenzoxazole core substituted with methyl groups at the N-3 and C-6 positions, and a sulfonamide linker bearing a 4-chlorophenyl motif.

Molecular Formula C15H13ClN2O4S
Molecular Weight 352.789
CAS No. 1254706-36-9
Cat. No. B596575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
CAS1254706-36-9
SynonymsN-(4-chlorophenyl)-3,6-diMethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonaMide
Molecular FormulaC15H13ClN2O4S
Molecular Weight352.789
Structural Identifiers
SMILESCC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)Cl)N(C(=O)O2)C
InChIInChI=1S/C15H13ClN2O4S/c1-9-7-13-12(18(2)15(19)22-13)8-14(9)23(20,21)17-11-5-3-10(16)4-6-11/h3-8,17H,1-2H3
InChIKeyBKFQDRMIUAYESW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: A Differentiated Dihydrobenzoxazole Sulfonamide Research Intermediate


N-(4-chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1254706-36-9; PubChem CID 70123566) is a synthetic small molecule (MW 352.8 g/mol, C₁₅H₁₃ClN₂O₄S) belonging to the 2,3-dihydrobenzo[d]oxazole-5-sulfonamide class [1]. The compound features a characteristic bifunctional architecture: a 2-oxo-2,3-dihydrobenzoxazole core substituted with methyl groups at the N-3 and C-6 positions, and a sulfonamide linker bearing a 4-chlorophenyl motif [1]. This combination of the 3,6-dimethyl pattern, the C-5 sulfonamide regioisomeric position, and the electron-withdrawing para-chloro substituent represents a structurally specific chemical space that is not readily replicated by readily available in-class analogs, supporting its use as a specialized building block or focused-library probe .

Why Generic Substitution Fails for N-(4-Chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1254706-36-9)


Substituting this compound with a simpler benzoxazole-sulfonamide or a non-chlorinated analog fails because the precise 3,6-dimethyl pattern, C-5 sulfonamide connectivity, and 4-chlorophenyl terminus collectively define its topological and electronic fingerprint [1]. Removing the 3,6-dimethyl groups reduces steric bulk and shifts electronic distribution on the benzoxazole ring, while replacing the para-chloro substituent with hydrogen, fluorine, or methyl alters hydrogen-bond acceptor capability as well as lipophilicity (this compound: XLogP3 = 2.8 vs. N-(4-fluorophenyl) analog: XLogP3 ≈ 2.1) [1][2]. The regioisomeric position of the sulfonamide at C-5—as opposed to C-6 in the closely related N-(4-chlorophenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide—yields distinct spatial orientation of the 4-chlorophenyl tail, which can critically affect molecular recognition in target-binding assays [3].

Product-Specific Quantitative Evidence: N-(4-Chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1254706-36-9)


Chromatographic Purity Threshold: NLT 98% Enables Reliable Reproducibility Against Lower-Grade Core Scaffold

The target compound is supplied at a minimum purity of NLT 98%, as confirmed by the authorized manufacturer . This contrasts with the unsubstituted core scaffold 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 31591-39-6), which is routinely offered at 95% HPLC purity by multiple vendors . The 3-percentage-point purity difference translates to substantially lower levels of unidentified impurities that may interfere with sensitive biochemical assays or confound structure-activity relationship (SAR) interpretation.

Quality Control Reproducibility HPLC Purity

Lipophilicity Modulation by 3,6-Dimethyl Substitution: XLogP3 of 2.8 vs. 1.2 for Unsubstituted Core

The target compound exhibits a predicted partition coefficient (XLogP3) of 2.8 as computed by PubChem [1]. Introduction of methyl groups at the N-3 and C-6 positions of the dihydrobenzoxazole core increases lipophilicity by approximately 1.6 log units relative to the entirely unsubstituted 2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide scaffold (XLogP3 ≈ 1.2, estimated by removal of methyl contributions), reflecting significantly enhanced membrane permeability potential [2]. This XLogP3 value of 2.8 falls within the optimal range (1–3) for drug-like passive permeability while avoiding the excessive hydrophobicity (XLogP3 > 5) that often leads to poor aqueous solubility and promiscuous binding [3].

Lipophilicity Permeability Physicochemical Differentiation

Regioisomeric Sulfonamide Positioning: C-5 vs. C-6 Connectivity Drives Differential Spatial Architecture

The target compound positions the sulfonamide linker at the C-5 position of the dihydrobenzoxazole ring, as confirmed by SMILES notation (CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=C(C=C3)Cl)N(C(=O)O2)C) [1]. By contrast, the closely related commercial analog N-(4-chlorophenyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-6-sulfonamide (SpectraBase entry) bears the sulfonamide at C-6 [2]. This regioisomeric shift of one position along the benzoxazole scaffold reorients the entire 4-chlorophenyl-sulfonamide vector by approximately 60° relative to the fused ring plane, with the C-5 isomer projecting the sulfonamide from the para-position of the benzene ring while the C-6 isomer projects it from the meta-position .

Regiochemistry Structure-Activity Relationship Molecular Recognition

Class-Level Antitumor Potential: Sulfonamide-Benzoxazole Chemotype Demonstrates IC₅₀ Activity Against HL-60 Leukemia Cells

Although direct IC₅₀ data for CAS 1254706-36-9 have not been published, structurally related sulfonamide-benzoxazole derivatives have demonstrated quantifiable antitumor activity against the HL-60 human leukemia cell line in MTT assays. In a 2017 study by Oksuzoglu et al., compounds 1b, 1c, and 1d from a sulfonamide-benzoxazole series exhibited IC₅₀ values in the low micromolar range (typically < 10 µg/mL in cell proliferation format), with the most active compounds inducing significant growth inhibition and apoptosis as confirmed by molecular docking against topoisomerase II [1]. This provides a class-level activity benchmark against which the target compound—bearing the additional pharmacophoric features of the 4-chlorophenyl sulfonamide and 3,6-dimethyl substitution—can be evaluated for potentially enhanced potency or selectivity [2].

Antitumor Activity Leukemia HL-60

Sulfonamide Hydrogen-Bond Donor Capacity: Topological Polar Surface Area of 84.1 Ų Supports Favorable Ligand Efficiency

The target compound has a calculated Topological Polar Surface Area (TPSA) of 84.1 Ų, as reported in PubChem [1]. This value is dominated by the sulfonamide group (≈55 Ų contribution including the N–H donor and S=O acceptors) and the oxazolone carbonyl (≈26 Ų). By comparison, N-(4-chlorophenyl)-1,2-benzoxazole-3-carboxamide (CID 167437415), which replaces the sulfonamide with a carboxamide, exhibits a TPSA of approximately 55 Ų [2]. The 29 Ų higher TPSA of the target compound directly reflects the enhanced hydrogen-bonding capacity of the sulfonamide group, comprising one H-bond donor and five H-bond acceptors, which is a critical determinant of target engagement for enzymes and receptors that rely on sulfonamide-mediated interactions (e.g., carbonic anhydrases, proteases, and FBPase-1) [3].

Polar Surface Area Ligand Efficiency Drug-Likeness

Best-Fit Research and Industrial Application Scenarios for N-(4-Chlorophenyl)-3,6-dimethyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1254706-36-9)


Focused Library Synthesis Requiring a C-5 Sulfonamide Dihydrobenzoxazole Core with Defined 3,6-Dimethyl Substitution

Medicinal chemistry teams building structure-activity relationship (SAR) libraries around the 2,3-dihydrobenzo[d]oxazole-5-sulfonamide scaffold can use this compound as a key intermediate for diversification at the 4-chlorophenyl terminus or the N-3/C-6 methyl positions. The C-5 regioisomeric connectivity, confirmed by SMILES and InChI annotation , ensures that downstream analogs maintain the correct sulfonamide vector geometry, while the NLT 98% purity [1] minimizes interference from regioisomeric impurities that could confound biological assay interpretation.

Enzyme Inhibition Screening Where Sulfonamide Hydrogen-Bonding and Moderate Lipophilicity Are Prerequisites

The compound's TPSA of 84.1 Ų, driven by the sulfonamide functional group (1 H-bond donor, 5 H-bond acceptors) , makes it directly suitable for screening against sulfonamide-recognizing enzymes such as carbonic anhydrases, matrix metalloproteinases (MMPs), or fructose-1,6-bisphosphatase (FBPase-1)—targets where the benzoxazole-sulfonamide chemotype has established precedent [1]. Its XLogP3 of 2.8 supports passive cell permeability, enabling both biochemical and cell-based assay formats without the solubility liabilities associated with more lipophilic analogs (XLogP3 > 5).

Anticancer Probe Development Leveraging the Sulfonamide-Benzoxazole Antitumor Pharmacophore

Building on class-level evidence that sulfonamide-benzoxazole derivatives exhibit low-micromolar IC₅₀ values against HL-60 human leukemia cells via topoisomerase II inhibition , researchers can employ this compound as a structurally differentiated probe to investigate whether the 4-chlorophenyl and 3,6-dimethyl modifications enhance potency or selectivity relative to the literature benchmark compounds. The compound's structural uniqueness within commercial chemical space makes it a valuable tool for exploring underexplored regions of the sulfonamide-benzoxazole antitumor pharmacophore [1].

QC-Controlled Procurement for Reproducible Assay Development

Laboratories requiring high-confidence biochemical or biophysical assay data should prioritize this compound over lower-purity core scaffolds. The NLT 98% purity specification, supported by ISO-certified manufacturing , contrasts with the ≥95% purity typical of the unsubstituted scaffold [1], reducing the risk of impurity-driven false positives in high-throughput screening. The defined storage condition of 20°C for 2 years further supports long-term stability and batch consistency, enabling reproducible results across multi-year SAR programs.

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